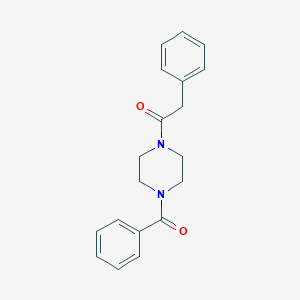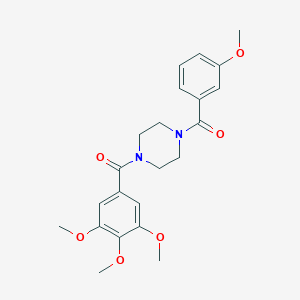
1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic molecule that features a combination of aromatic rings, nitro groups, and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE typically involves multiple steps:
Methoxylation: The methoxy groups are introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.
Piperazine Introduction: The piperazine moiety is incorporated through nucleophilic substitution reactions, where the piperazine ring reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the substituted aromatic ring with the piperazine derivative, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Amines: From reduction of nitro groups.
Halogenated Derivatives: From substitution reactions on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly significant in the design of molecules that can interact with neurotransmitter receptors.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs for treating neurological disorders, infections, or cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mecanismo De Acción
The mechanism of action of 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. This dual functionality makes it a promising candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- (4,5-Dimethoxy-2-nitro-phenyl)-acetic acid
- (4,5-Dimethoxy-2-nitro-benzylidene)-phenyl-amine
- (3-(2,5-Dimethoxy-phenyl)-2-phenyl-acrylonitrile)
Uniqueness
Compared to similar compounds, 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE stands out due to the presence of the piperazine ring, which significantly enhances its biological activity and potential therapeutic applications. The combination of methoxy, nitro, and fluoro groups also provides unique chemical reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C19H20FN3O5 |
|---|---|
Peso molecular |
389.4g/mol |
Nombre IUPAC |
(4,5-dimethoxy-2-nitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20FN3O5/c1-27-17-11-15(16(23(25)26)12-18(17)28-2)19(24)22-9-7-21(8-10-22)14-5-3-13(20)4-6-14/h3-6,11-12H,7-10H2,1-2H3 |
Clave InChI |
FHXDLOGYUMTSOY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-])OC |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-bromo-2-methoxybenzamide](/img/structure/B408791.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide](/img/structure/B408792.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B408793.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B408794.png)
![5-bromo-2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B408797.png)
![7-bromo-2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B408798.png)
![3-methoxy-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}phenyl thiocyanate](/img/structure/B408800.png)
![2-[(5-methyl-2-thienyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B408802.png)

![6-Amino-3-tert-butyl-4-(4-chlorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B408806.png)


![ethyl 5-amino-2-(2-chlorobenzylidene)-7-(3-chlorophenyl)-6-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B408811.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B408813.png)
